Tris(4-bromophenyl)bismuthane

Catalog No.
S6651444
CAS No.
5153-29-7
M.F
C18H12BiBr3
M. Wt
677.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-bromophenyl)bismuthane

CAS Number

5153-29-7

Product Name

Tris(4-bromophenyl)bismuthane

IUPAC Name

tris(4-bromophenyl)bismuthane

Molecular Formula

C18H12BiBr3

Molecular Weight

677.0 g/mol

InChI

InChI=1S/3C6H4Br.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H;

InChI Key

YHYYKZNGGYSCEP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1Br)[Bi](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1Br)[Bi](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
  • Precursors for Bismuth-Containing Materials

    Organobismuth compounds can serve as precursors for the synthesis of various bismuth-containing materials with interesting properties. For instance, research has explored the use of organobismuth compounds as precursors for bismuth-based superconductors []. Tris(4-bromophenyl)bismuth, with its organic groups attached to the central bismuth atom, could potentially be investigated for similar applications.

  • Biomedical Research

    Some organobismuth compounds have exhibited promising biological properties, including antimicrobial and antitumor activities []. Further research is needed to explore the potential of Tris(4-bromophenyl)bismuth in this area. It's important to note that this is an active area of research, and the safety and efficacy of any organobismuth compound for biomedical applications needs to be thoroughly evaluated.

  • Optoelectronic Materials

    Organobismuth compounds are being investigated for their potential applications in optoelectronic devices due to their interesting photoluminescent properties []. Research in this area is ongoing, and it's possible that Tris(4-bromophenyl)bismuth could be explored for similar applications in the future.

Tris(4-bromophenyl)bismuthane is an organometallic compound with the chemical formula C18_{18}H12_{12}BiBr3_3. It features a central bismuth atom bonded to three 4-bromophenyl groups. This compound is notable for its unique structural properties and potential applications in various fields, including organic synthesis and materials science. The presence of bromine atoms enhances its reactivity and solubility in organic solvents, making it a valuable compound in chemical research.

, primarily due to the reactive nature of the bismuth center and the bromine substituents. Key reactions include:

  • Oxidation: The compound can be oxidized to form bismuth(V) derivatives, which may exhibit different chemical properties and reactivity profiles.
  • Aryl-Aryl Coupling: It can undergo coupling reactions, leading to the formation of larger polycyclic structures through aryl-aryl interactions .
  • Coordination Chemistry: Tris(4-bromophenyl)bismuthane can coordinate with various ligands, influencing its reactivity and stability in different environments .

Research on the biological activity of tris(4-bromophenyl)bismuthane is limited, but similar compounds in the bismuth family have shown potential as antimicrobial agents. Bismuth compounds are known for their therapeutic effects, particularly in treating gastrointestinal disorders. The specific biological effects of tris(4-bromophenyl)bismuthane require further investigation to establish its efficacy and safety profile.

The synthesis of tris(4-bromophenyl)bismuthane typically involves the reaction of bismuth halides with 4-bromophenyl compounds. Common methods include:

  • Direct Halogenation: Reacting bismuth trihalides with 4-bromobenzene under controlled conditions.
  • Grignard Reaction: Utilizing a Grignard reagent derived from 4-bromobenzene to react with bismuth salts.
  • Coupling Reactions: Employing palladium-catalyzed coupling techniques to form the bismuth complex from aryl halides and bismuth sources .

Tris(4-bromophenyl)bismuthane has several potential applications:

  • Catalysis: It may serve as a catalyst in organic synthesis due to its ability to facilitate various chemical transformations.
  • Materials Science: The compound's unique electronic properties make it a candidate for organic light-emitting diodes (OLEDs) and other electronic materials.
  • Medicinal Chemistry: Further exploration could reveal therapeutic applications, particularly in antimicrobial formulations.

Interaction studies involving tris(4-bromophenyl)bismuthane focus on its coordination chemistry and reactivity with various ligands. Understanding these interactions is crucial for optimizing its use in catalysis and materials science. Studies may include:

  • Ligand Binding Affinity: Assessing how effectively tris(4-bromophenyl)bismuthane binds to different ligands.
  • Reactivity Profiles: Evaluating how the presence of various substituents influences its chemical behavior.

Tris(4-bromophenyl)bismuthane shares similarities with several related compounds, particularly in the bismuth family. Below is a comparison highlighting its uniqueness:

Compound NameFormulaNotable Features
Tris(4-fluorophenyl)bismuthaneC18_{18}H12_{12}BiF3_3Contains fluorine instead of bromine, affecting reactivity
Tris(2,4-dibromophenyl)bismuthaneC18_{18}H12_{12}BiBr3_3Similar structure but with different bromine positioning
Tris(phenyl)bismuthaneC18_{18}H15_{15}BiLacks halogen substituents, leading to different properties
Tris(3-methylphenyl)bismuth bis(3,4-dimethylbenzenesulfonate)VariesMore complex structure with additional functional groups

Tris(4-bromophenyl)bismuthane stands out due to its specific bromine substitution pattern, which influences both its electronic properties and reactivity compared to other similar compounds. Its unique combination of structural features makes it a subject of interest in both academic research and industrial applications.

Exact Mass

675.82726 g/mol

Monoisotopic Mass

673.82931 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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